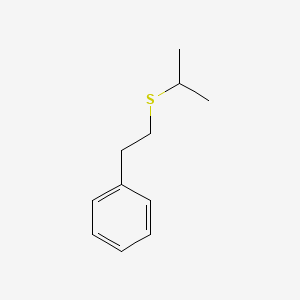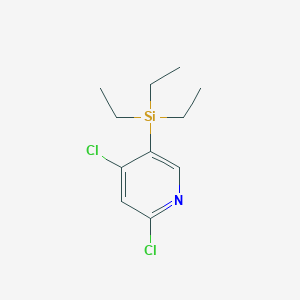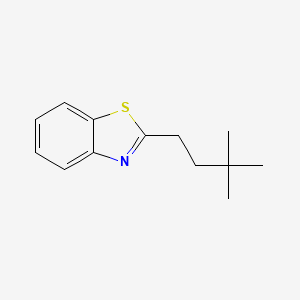![molecular formula C22H21N3O3 B13959167 N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine CAS No. 816454-27-0](/img/structure/B13959167.png)
N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group substituted with two methoxy groups at the 2 and 5 positions, a phenoxy group, and an indazole core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group with methoxy substitutions can be introduced via nucleophilic substitution reactions using 2,5-dimethoxybenzyl chloride and an appropriate nucleophile.
Attachment of the Phenoxy Group: The phenoxy group can be attached through etherification reactions, typically using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The benzyl and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-[N-(2’,5’-dimethoxybenzyl)-N-methylamino]quinazoline: This compound shares the 2,5-dimethoxybenzyl group but has a different core structure, leading to distinct biological activities.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): This compound is a potent serotonin receptor agonist with hallucinogenic properties.
Uniqueness
N-(2,5-dimethoxybenzyl)-4-phenoxy-1H-indazol-3-amine is unique due to its specific combination of functional groups and the indazole core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
816454-27-0 |
|---|---|
Molecular Formula |
C22H21N3O3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine |
InChI |
InChI=1S/C22H21N3O3/c1-26-17-11-12-19(27-2)15(13-17)14-23-22-21-18(24-25-22)9-6-10-20(21)28-16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H2,23,24,25) |
InChI Key |
IZSSXVOTZNFJIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=NNC3=C2C(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


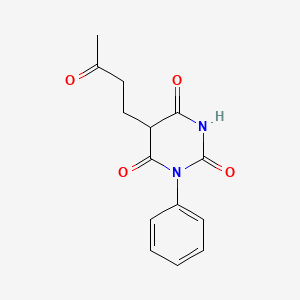
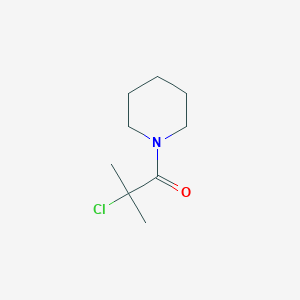

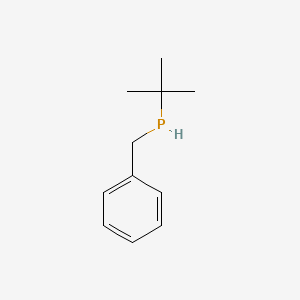
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
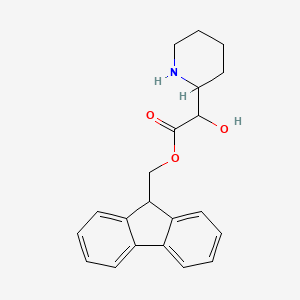
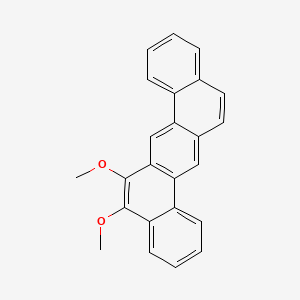
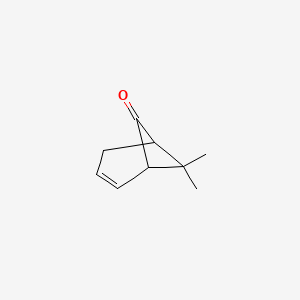
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
